人参皂苷F2

描述

人参皂苷 F2 是一种从人参 (Panax ginseng) 植物中提取的次要人参皂苷。 人参皂苷是人参的主要活性成分,以其广泛的药理作用而闻名,包括抗癌、抗炎和神经保护作用 。 人参皂苷 F2 特别是因其强大的生物活性及其潜在的治疗应用而受到关注 .

科学研究应用

化学: 用作合成其他生物活性人参皂苷的前体。

生物学: 研究其在调节细胞过程和信号通路中的作用。

作用机制

人参皂苷 F2 通过多种分子靶点和途径发挥作用。 它调节各种信号通路,包括 PI3K/Akt 和 MAPK 通路,这些通路参与细胞增殖、凋亡和炎症 。 此外,人参皂苷 F2 与类固醇受体相互作用,增强其抗癌和抗炎活性 .

生化分析

Biochemical Properties

Ginsenoside F2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is produced from Ginsenoside Rb1 through the hydrolytic metabolic reactions carried out by β-glucosidase of rat intestinal bacteria . The nature of these interactions is primarily enzymatic, where Ginsenoside F2 is the product of the reaction .

Cellular Effects

Ginsenoside F2 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Ginsenoside F2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Ginsenoside F2 is produced when Ginsenoside Rb1 is hydrolyzed by β-glucosidase .

Temporal Effects in Laboratory Settings

The effects of Ginsenoside F2 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

Ginsenoside F2 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, Ginsenoside F2 is produced from Ginsenoside Rb1 through the action of β-glucosidase .

Subcellular Localization

The subcellular localization of Ginsenoside F2 and its effects on activity or function are areas of active research. It is known that Ginsenoside F2 is found throughout the Panax ginseng species, particularly in its root .

准备方法

合成路线和反应条件

人参皂苷 F2 可以通过人参皂苷 Rd 等主要人参皂苷的生物转化合成。 该过程涉及使用特定的糖苷酶,这些酶催化人参皂苷 Rd 的去糖基化以生成人参皂苷 F2 。 这些酶可以从微生物中获得,例如短双歧杆菌 .

工业生产方法

人参皂苷 F2 的工业生产通常涉及微生物发酵技术。 例如,已经探索了使用工程改造的酿酒酵母菌株用于大规模生产人参皂苷 F2 。 这些菌株经过基因改造以表达人参皂苷 F2 生物合成途径中涉及的关键酶,从而实现高效且可扩展的生产 .

化学反应分析

反应类型

人参皂苷 F2 经历各种化学反应,包括氧化、水解和糖基化 。 这些反应对于修饰化合物的结构和增强其生物活性至关重要。

常用试剂和条件

氧化: 通常涉及在受控条件下使用氧化剂,例如过氧化氢或高锰酸钾。

水解: 可以使用酸性或酶促水解来断裂糖苷键。

主要产物

从这些反应形成的主要产物包括具有增强药理特性的各种次要人参皂苷。 例如,人参皂苷 F2 的氧化会导致人参皂苷 K 的形成,后者已显示出显著的抗癌活性 .

相似化合物的比较

类似化合物

人参皂苷 Rd: 一种主要的人参皂苷,可以通过酶促去糖基化转化为人参皂苷 F2.

人参皂苷 Rg3: 另一种具有类似抗癌特性的次要人参皂苷。

人参皂苷 Rh2: 以其强大的抗癌和抗炎作用而闻名.

独特性

人参皂苷 F2 由于其特定的糖基化模式而具有独特性,与其他人参皂苷相比,这种模式增强了其生物利用度和药理活性 。 其调节多种信号通路和与各种分子靶点相互作用的能力使其成为治疗应用的有希望的候选者。

属性

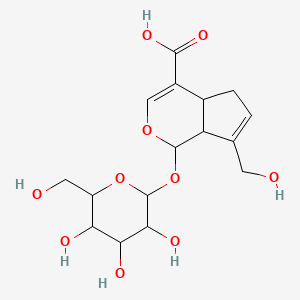

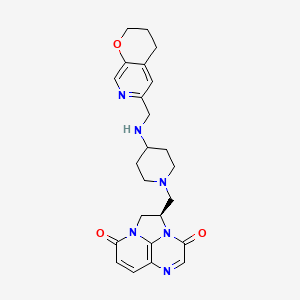

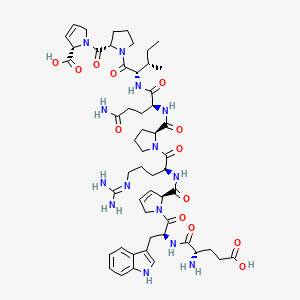

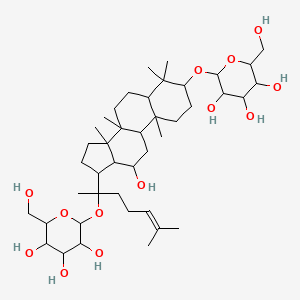

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(20-44)53-37)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIROVJVGRGSPO-JBVRGBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432763 | |

| Record name | ginsenoside F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62025-49-4 | |

| Record name | Ginsenoside F2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62025-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ginsenoside F2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the primary molecular targets of ginsenoside F2?

A1: Research suggests that F2 interacts with various molecular targets, including:

- Peroxisome proliferator-activated receptor gamma (PPARγ): F2 exhibits binding affinity to PPARγ [], a key transcription factor involved in adipocyte differentiation and lipid metabolism.

- AMP-activated protein kinase (AMPK): F2 has been shown to activate the AMPK pathway [], which plays a crucial role in regulating energy homeostasis and lipid metabolism.

- Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway: F2 activates the Nrf2/Keap1 pathway [, , ], leading to the upregulation of antioxidant enzymes and protection against oxidative stress.

Q2: How does F2's interaction with these targets translate into its observed effects?

A2: F2's binding to PPARγ inhibits adipocyte differentiation and reduces lipid accumulation [], contributing to its anti-obesity effects. The activation of AMPK by F2 further suppresses adipogenesis and promotes energy expenditure []. Additionally, by activating the Nrf2/Keap1 pathway, F2 enhances the expression of antioxidant enzymes like SOD and GSH-Px, thereby protecting cells against oxidative damage [, , ].

Q3: What is the molecular formula and weight of ginsenoside F2?

A3: Ginsenoside F2 has the molecular formula C42H72O13 and a molecular weight of 784.99 g/mol.

Q4: What spectroscopic data is available for the structural elucidation of F2?

A4: Structural characterization of F2 typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , ]. These techniques provide information on the compound's structure, functional groups, and molecular weight.

Q5: How is F2 typically produced using enzymatic biotransformation?

A5: Several studies highlight the use of enzymes like β-glucosidase from various microbial sources for the biotransformation of major ginsenosides like Rb1 and Rd into F2 [, , , , , , , , , , , , ]. These biotransformation processes often involve optimizing conditions like temperature, pH, and substrate concentration to enhance F2 yield.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。